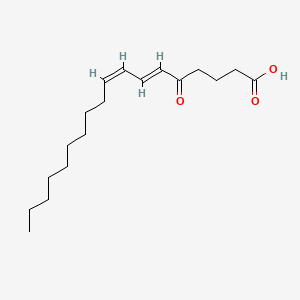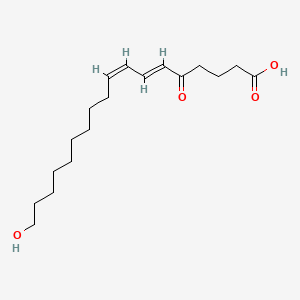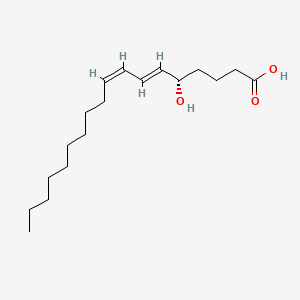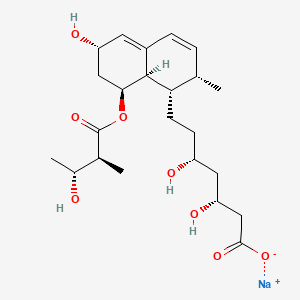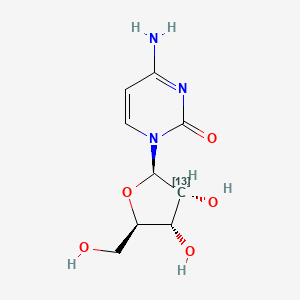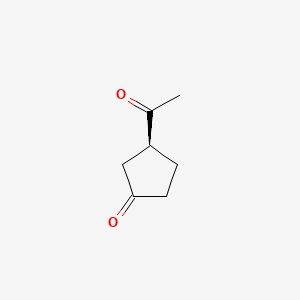
L-エリトロノ-1,4-ラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, also known as (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, is a useful research compound. Its molecular formula is C4H6O4 and its molecular weight is 118.088. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
L-エリトロノ-1,4-ラクトンは、抗腫瘍活性を有することが判明している、天然および合成ラクトンの種類です . これらの化合物は、抗腫瘍、抗寄生虫、抗菌、抗炎症などの幅広い生物学的用途を持っています . これらは過去数十年にわたって抗がん剤として台頭してきました .
昆虫行動調節
この化合物は、キチョウのEurema mandarinaに産卵反応を誘発することが判明しました . この種のメスは、酸度が異なる複数の化合物に反応し、この化合物を含む特定の植物の葉抽出物の酸性サブフラクションは、メスの産卵を刺激することが判明しました .
生化学および分子生物学研究
L-エリトロノ-1,4-ラクトンは、生化学および分子生物学研究で使用されます. これは、アシルタンパク質チオエステラーゼ1(APT1)などの特定の酵素の阻害を含む研究に特に役立ちます.
創薬
この化合物は、創薬分野でも貴重なものです. そのユニークな構造と特性により、特にがんを標的とする新薬の開発における重要な成分となっています.
抗菌制御
研究によると、多くの植物は、さまざまな細菌、真菌、ウイルス、または寄生虫の感染症に有益な効果をもたらすことが示されています . 特定の植物に含まれる天然化合物として、L-エリトロノ-1,4-ラクトンは、新しい抗菌治療の開発に潜在的に使用できる可能性があります .
他の化合物の合成
L-エリトロノ-1,4-ラクトンは、他の複雑な化合物の合成に使用できます . たとえば、(2S,3S,4S)-tert-ブチル3,4-ジヒドロキシ-2-(メトキシメチル)-5-オキソピロリジン-1-カルボン酸の効率的な合成に使用されてきました .
生化学分析
Biochemical Properties
L-ERYTHRONO-1,4-LACTONE plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes it interacts with is L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate (vitamin C) in the presence of oxygen . This interaction is vital for the biosynthesis of ascorbic acid, an essential antioxidant in many organisms. Additionally, L-ERYTHRONO-1,4-LACTONE has been identified as a lactone of tetronic acid in the urine of normal adults and neonates, indicating its role in metabolic processes .
Cellular Effects
L-ERYTHRONO-1,4-LACTONE influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytoplasmic localization of certain proteins, thereby influencing their activity and function . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of L-ERYTHRONO-1,4-LACTONE involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound binds to L-galactonolactone dehydrogenase, facilitating the conversion of L-galactonolactone to L-ascorbate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of ascorbic acid. Additionally, L-ERYTHRONO-1,4-LACTONE may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-ERYTHRONO-1,4-LACTONE can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that L-ERYTHRONO-1,4-LACTONE can undergo lactonization under acidic conditions, which may affect its stability and activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and enzyme activity over time.
Dosage Effects in Animal Models
The effects of L-ERYTHRONO-1,4-LACTONE in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and antioxidant activity. At higher doses, it may lead to toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
L-ERYTHRONO-1,4-LACTONE is involved in several metabolic pathways, including the biosynthesis of ascorbic acid. The compound interacts with enzymes such as L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate . This interaction is essential for maintaining adequate levels of ascorbic acid in the body. Additionally, L-ERYTHRONO-1,4-LACTONE may influence other metabolic pathways by modulating enzyme activity and metabolite levels .
Transport and Distribution
The transport and distribution of L-ERYTHRONO-1,4-LACTONE within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water, ethanol, and chloroform facilitates its distribution across different cellular compartments . Once inside the cells, L-ERYTHRONO-1,4-LACTONE can interact with various proteins and enzymes, influencing its localization and accumulation.
Subcellular Localization
L-ERYTHRONO-1,4-LACTONE is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for the compound’s activity and function within the cell.
特性
IUPAC Name |
(3S,4S)-3,4-dihydroxyoxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-HRFVKAFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-99-9 |
Source


|
| Record name | rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)
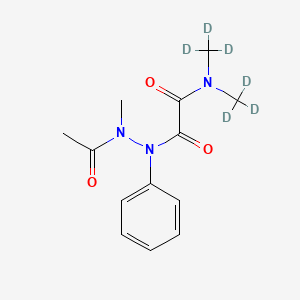
![Oxireno[F]isoquinoline](/img/structure/B583516.png)
